Cas no 10595-51-4 (N-Methyl-4-nitrosoaniline)
N-Methyl-4-nitrosoaniline Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,N-methyl-4-nitroso-
- 4-nitroso-N-methylaniline
- N-METHYL-4-NITROSOANILINE
- Nsc66522
- Benzenamine, N-methyl-4-nitroso-
- NSC-66522
- N-Methyl-4-nitrosobenzenamine
- p-Nitrosomethylaniline [French]
- SCHEMBL21253847
- NSC677514
- 10595-51-4
- N-methyl-4-nitroso-aniline
- AKOS006272317
- SCHEMBL537959
- N-Methyl-N-(4-nitrosophenyl)amine
- UNII-13URY0G44B
- p-Nitrosomonomethylanilin
- 3-07-00-03370 (Beilstein Handbook Reference)
- ZPHCTSKOFFWBHL-UHFFFAOYSA-N
- N-Methyl-p-nitrosoaniline
- NSC 66522
- BRN 2077886
- NSC-677514
- ANILINE, N-METHYL-p-NITROSO-
- p-Nitrosomethylaniline
- (3-BROMO-2,4,6-TRIMETHYLPHENYLCARBAMOYL)METHYLIMINODIACETICACID
- P-NITROSO-N-METHYLANILINE
- DTXSID70147436
- 13URY0G44B
- N-Methyl-4-nitrosoaniline
-
- MDL: MFCD00019923
- Inchi: 1S/C7H8N2O/c1-8-6-2-4-7(9-10)5-3-6/h2-5,8H,1H3
- InChI Key: ZPHCTSKOFFWBHL-UHFFFAOYSA-N
- SMILES: O=NC1C=CC(=CC=1)NC
Computed Properties
- Exact Mass: 136.06374
- Monoisotopic Mass: 136.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 41.5Ų
Experimental Properties
- PSA: 41.46
N-Methyl-4-nitrosoaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M339888-50mg |
N-Methyl-4-nitrosoaniline |
10595-51-4 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M339888-100mg |
N-Methyl-4-nitrosoaniline |
10595-51-4 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M339888-500mg |
N-Methyl-4-nitrosoaniline |
10595-51-4 | 500mg |
$ 115.00 | 2022-06-03 | ||
| Cooke Chemical | S4418651-1G |
N-METHYL-4-NITROSOANILINE |
10595-51-4 | AldrichCPR | 1g |
RMB 1299.72 | 2025-02-20 |
N-Methyl-4-nitrosoaniline Related Literature
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Emma L. Teuten,Richard N. Loeppky Org. Biomol. Chem. 2005 3 1097
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2. Kinetics and mechanism of the Fischer–Hepp rearrangement and denitrosation. Part 10. Reactions of 3-methoxy-N-methyl-N-nitrosoanilineD. Lyn H. Williams J. Chem. Soc. Perkin Trans. 2 1982 801
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Basuvaraj Suresh Kumar,Amarajothi Dhakshinamoorthy,Kasi Pitchumani Catal. Sci. Technol. 2014 4 2378
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4. Structural investigations of C-nitrosobenzenes. Part 2.1 NMR studies of monomer–dimer equilibria including restricted nitroso group rotation in monomersDaniel A. Fletcher,Brian G. Gowenlock,Keith G. Orrell J. Chem. Soc. Perkin Trans. 2 1998 797
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5. Polarity and basicity of solvents. Part 2. Solvatochromic hydrogen-bonding shifts as basicity parametersChristian Laurence,Pierre Nicolet,Maryvonne Helbert J. Chem. Soc. Perkin Trans. 2 1986 1081
Additional information on N-Methyl-4-nitrosoaniline
N-Methyl-4-nitrosoaniline (CAS 10595-51-4): Properties, Applications, and Recent Research Insights
N-Methyl-4-nitrosoaniline (CAS 10595-51-4), a specialized organic compound with the molecular formula C7H8N2O, has garnered significant attention in chemical research and industrial applications. This yellow to orange crystalline powder belongs to the nitroso compounds family, characterized by the presence of the nitroso functional group (-NO) attached to an aromatic ring. The compound's unique electronic structure and photochemical properties make it valuable for various scientific and technological applications.
The growing interest in N-Methyl-4-nitrosoaniline derivatives stems from their potential in advanced material science and pharmaceutical research. Recent studies highlight its role as a precursor in synthesizing azo dyes and photoresponsive materials, particularly relevant in the development of smart coatings and optical sensors. Researchers are particularly interested in its molecular switching behavior, which shows promise for data storage applications and molecular electronics.
From a chemical perspective, N-Methyl-4-nitrosoaniline exhibits interesting tautomeric properties, existing in equilibrium between nitroso and oxime forms. This dynamic equilibrium has become a subject of intense study in computational chemistry circles, with researchers using advanced modeling techniques to understand its behavior under different conditions. The compound's solvatochromism (color change in different solvents) makes it valuable as a molecular probe for studying solvent-solute interactions.
In the field of organic synthesis, CAS 10595-51-4 serves as a versatile building block for creating more complex nitrogen-containing compounds. Its reactivity patterns are particularly useful for constructing heterocyclic frameworks found in many biologically active molecules. Recent patent literature reveals innovative applications in designing photoactive materials for renewable energy applications, aligning with current global interests in sustainable technologies.
The safety profile of N-Methyl-4-nitrosoaniline has been thoroughly investigated, with proper handling procedures established for laboratory use. While not classified as hazardous under normal conditions, researchers emphasize standard precautions when working with any chemical substance. The compound's stability and storage requirements have been optimized based on extensive thermal analysis studies, ensuring safe handling in research environments.
Analytical characterization of N-Methyl-4-nitrosoaniline typically involves techniques such as HPLC analysis, mass spectrometry, and NMR spectroscopy. These methods provide crucial information about purity and structural confirmation, especially important for research applications requiring high-quality materials. Recent advances in analytical instrumentation have enabled more precise studies of its molecular dynamics and intermolecular interactions.
Market trends indicate steady demand for N-Methyl-4-nitrosoaniline CAS 10595-51-4, particularly from academic institutions and specialty chemical manufacturers. The compound's price and availability fluctuate based on raw material costs and production capacity. Current research focus areas include exploring its potential in molecular electronics and as a component in advanced functional materials, keeping it relevant in cutting-edge scientific investigations.
Environmental considerations regarding N-Methyl-4-nitrosoaniline derivatives have led to studies on their biodegradation pathways and ecotoxicological profiles. These investigations are part of broader efforts to develop greener chemical processes and sustainable material solutions. The compound's photochemical properties are being examined for potential applications in environmental remediation technologies.
Future research directions for N-Methyl-4-nitrosoaniline include exploring its potential in photonics applications and as a component in smart material systems. The compound's unique optical properties make it particularly interesting for next-generation technologies. Ongoing studies continue to uncover new aspects of its chemical behavior, ensuring its place as a valuable tool in both fundamental research and applied sciences.
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